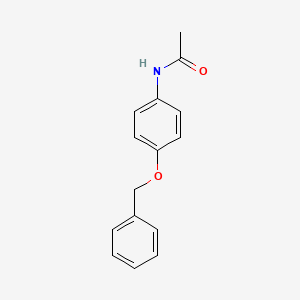

N-(4-(Benzyloxy)phenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(17)16-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCLKEPRVBUJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194692 | |

| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-14-4 | |

| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41927-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Benzyloxy Phenyl Acetamide

Established Synthetic Pathways

The most common and well-documented methods for synthesizing N-(4-(Benzyloxy)phenyl)acetamide involve either the benzylation of acetaminophen (B1664979) or the acetylation of a benzyloxyaniline precursor. Both pathways offer reliable means to obtain the target compound.

Benzylation of Acetaminophen (Paracetamol) for this compound Synthesis

A primary and efficient route to this compound is through the benzylation of acetaminophen. This reaction involves treating acetaminophen, which possesses a phenolic hydroxyl group, with a benzylating agent. Typically, benzyl (B1604629) chloride or benzyl bromide is used for this purpose. The reaction is conducted in the presence of a base, such as potassium carbonate, within a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of the hydroxyl group on the acetaminophen molecule, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the benzyl halide in a classic Williamson ether synthesis to form the desired this compound.

A typical procedure involves stirring equimolar amounts of acetaminophen and potassium carbonate in DMF for a short period to allow for the deprotonation of the phenolic hydroxyl group. Subsequently, an equimolar amount of benzyl chloride is added to the mixture, which is then heated under reflux for several hours to drive the reaction to completion. This method is noted for its high yield and the production of a high-purity product.

Reaction of 4-(Phenylmethoxy)aniline with Acetylating Agents

An alternative synthetic approach begins with 4-(phenylmethoxy)aniline, also known as 4-benzyloxyaniline. In this pathway, the amino group of 4-(phenylmethoxy)aniline is acetylated to form the amide bond present in this compound. This acetylation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction effectively converts the primary amine into an acetamide (B32628).

This method is analogous to the industrial synthesis of acetaminophen from p-aminophenol, where the amino group is acetylated. uwaterloo.ca The use of 4-(phenylmethoxy)aniline as the starting material already incorporates the desired benzyloxy group, simplifying the synthesis to a single acetylation step.

Base-Mediated Approaches in this compound Synthesis

The use of a base is a critical component in the primary synthesis of this compound from acetaminophen. Bases such as potassium carbonate (K2CO3) or sodium carbonate are commonly employed. nih.gov The fundamental role of the base is to deprotonate the phenolic hydroxyl group of acetaminophen. This deprotonation generates a more nucleophilic phenoxide ion, which is essential for the subsequent reaction with the benzylating agent (e.g., benzyl chloride). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which effectively solvates the cation of the base and facilitates the nucleophilic substitution. The selection of the base and solvent system is crucial for optimizing the reaction rate and yield.

Optimization of Synthetic Processes for this compound

Key parameters that are often subject to optimization include:

Reaction Time and Temperature: Adjusting the duration and temperature of the reaction can significantly impact the conversion of starting materials to the desired product. For instance, in the benzylation of acetaminophen, heating the reaction mixture under reflux is a common practice to ensure the reaction proceeds to completion.

Solvent Selection: The choice of solvent can influence the solubility of reactants and the rate of reaction. Polar aprotic solvents like DMF are frequently used in the benzylation of acetaminophen due to their ability to facilitate SN2 reactions.

Catalyst and Reagent Ratios: Fine-tuning the molar ratios of the reactants, base, and any catalysts can maximize the yield while minimizing the formation of byproducts.

Recent advancements in synthetic methodology have also explored more environmentally benign approaches. For example, some methods aim to reduce the use of harsh organic solvents and strong bases by employing alternative reaction media or catalytic systems. google.com

Stereoselective Synthesis of this compound Analogs

While this compound itself is not chiral, the principles of its synthesis can be extended to the preparation of chiral analogs. The stereoselective synthesis of such analogs is of significant interest in medicinal chemistry, where the three-dimensional arrangement of atoms can profoundly influence biological activity.

The synthesis of optically active analogs often involves the use of chiral starting materials or chiral auxiliaries. For instance, a chiral amine could be used in place of 4-(phenylmethoxy)aniline, which would introduce a stereocenter into the final molecule. Another approach involves the use of chiral catalysts to direct the formation of a specific stereoisomer.

An example of a related stereoselective synthesis is the preparation of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where (R)-α-methylphenethylamine is used as a chiral auxiliary. google.com This intermediate is then used in the synthesis of the anti-asthma drug (R,R)-formoterol. google.com This highlights how stereocontrolled reactions are crucial for producing enantiomerically pure pharmaceutical compounds. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoyl-1-methyl pyrrole-2-acetic acids also results in optically active forms and racemic mixtures. google.com

Chemical Reactivity and Transformation Studies of N 4 Benzyloxy Phenyl Acetamide

Oxidative Transformations of the Benzyloxy Moiety

The benzyloxy group in N-(4-(Benzyloxy)phenyl)acetamide presents a site for several oxidative transformations. Generally, the methylene (B1212753) bridge of the benzyl (B1604629) ether is susceptible to oxidation, which can lead to the formation of an aldehyde or a carboxylic acid under appropriate conditions.

A significant oxidative transformation is debenzylation, which cleaves the benzyl group to yield the corresponding phenol (B47542), N-(4-hydroxyphenyl)acetamide (paracetamol). While specific studies on this compound are not prevalent, analogous N-debenzylation of various nitrogen-containing heterocycles has been effectively achieved using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This method proceeds via a proposed mechanism involving the formation of a benzylic anion, which then reacts with oxygen. researchgate.net This suggests a plausible route for the oxidative cleavage of the benzyloxy group in this compound.

Furthermore, the oxidation of benzylic alcohols to aldehydes and carboxylic acids is a well-documented transformation. researchgate.netbeilstein-journals.orgrsc.org Catalytic systems, such as those employing copper with oxygen as the terminal oxidant, are known to facilitate this type of oxidation. researchgate.netrsc.org Given the structural similarity, it is anticipated that the benzylic position of the ether in this compound could be susceptible to similar oxidative cleavage, ultimately leading to products like 4-acetamidobenzoic acid under strong oxidative conditions.

Reductive Reactions of Functional Groups in this compound

The functional groups within this compound can undergo specific reductive transformations. The acetamide (B32628) group is reducible to its corresponding amine, and the benzyloxy group can be cleaved under reductive conditions.

The reduction of the amide functionality is a standard transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. askfilo.comyoutube.com Applying this to this compound, the expected product would be N-ethyl-4-(benzyloxy)aniline. This reaction typically involves the conversion of the carbonyl group of the amide into a methylene group (CH₂). youtube.com

Table 1: Expected Product of Acetamide Reduction

| Reactant | Reducing Agent | Product |

|---|

Another key reductive pathway is the hydrogenolysis of the benzyloxy group. This reaction is a common method for deprotection of benzyl ethers. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, can cleave the benzyl-oxygen bond to yield the corresponding phenol. nih.gov In the case of this compound, this reaction would produce N-(4-hydroxyphenyl)acetamide (paracetamol) and toluene.

Table 2: Products of Reductive Debenzylation

| Reactant | Catalyst | Product 1 | Product 2 |

|---|

Nucleophilic Substitution Reactions Involving this compound Scaffolds

The scaffold of this compound is frequently assembled through nucleophilic substitution reactions and can be a precursor for further substitutions. The synthesis of the title compound itself is a prime example, typically achieved via the Williamson ether synthesis. This involves the nucleophilic attack of the phenoxide ion of paracetamol (N-(4-hydroxyphenyl)acetamide) on benzyl chloride.

The general reactivity is also demonstrated in the synthesis of related structures. For instance, 4-(benzyloxy)phenol can react with 4-fluorobenzaldehyde (B137897) in the presence of a base, where the phenoxide acts as a nucleophile, displacing the fluoride. nih.gov Similarly, derivatives can be formed where the nitrogen of the acetamide group, or a precursor amine, acts as the nucleophile. An example is the reaction of benzylamine (B48309) with 4-acetamidobenzenesulfonyl chloride, resulting in the formation of a sulfonamide via nucleophilic attack of the amine on the sulfonyl chloride. nih.gov

Further functionalization can be achieved. For example, N-(4-benzyloxyphenyl)-2-chloroacetamide is synthesized by reacting 4-(benzyloxy)aniline (B124853) with chloroacetyl chloride, a nucleophilic acyl substitution. chemicalbook.com

Table 3: Examples of Nucleophilic Substitution Reactions for Scaffold Synthesis

| Nucleophile | Electrophile | Base/Solvent | Product |

|---|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Benzyl chloride | K₂CO₃ / DMF | This compound |

| 4-(Benzyloxy)phenol | 4-Fluorobenzaldehyde | K₂CO₃ | 4-((4-(Benzyloxy)phenyl)oxy)benzaldehyde |

Hydrolysis of the Acetamide Bond

The acetamide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. This reaction results in the cleavage of the amide linkage to form an amine and a carboxylic acid.

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. youtube.com This is followed by the elimination of the amine as a leaving group. Subsequent proton transfer events lead to the formation of a carboxylate salt and an amine. For this compound, base-catalyzed hydrolysis would yield 4-(benzyloxy)aniline and an acetate (B1210297) salt.

Reaction Scheme: Base-Catalyzed Hydrolysis this compound + OH⁻ → 4-(Benzyloxy)aniline + CH₃COO⁻

Conversely, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This process ultimately leads to the formation of 4-(benzyloxy)aniline (as its ammonium (B1175870) salt) and acetic acid.

Although amides are generally stable, these hydrolysis reactions typically proceed upon heating with strong acids or bases. researchgate.net

Condensation Reactions with this compound

The acetamide group of this compound contains α-protons on the methyl group which are weakly acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Aldol (B89426) condensation, with aldehydes or ketones.

A specific example is the base-catalyzed condensation of this compound with 4-methoxybenzaldehyde. In this reaction, carried out in methanol (B129727) with sodium hydroxide as the base, the enolate of this compound attacks the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated carbonyl compound, N-(4-(Benzyloxy)phenyl)-3-(4-methoxyphenyl)acrylamide. This reaction demonstrates the utility of this compound as a building block for more complex molecular structures.

Table 4: Aldol Condensation of this compound

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield |

|---|

This type of condensation is a general feature for amides with α-protons when reacted with non-enolizable aldehydes. ias.ac.inias.ac.in

Derivatization and Analog Design of N 4 Benzyloxy Phenyl Acetamide

Acetamide (B32628) Derivatives with Modified Phenyl Rings

The introduction of halogen atoms, particularly on the acetyl group, creates reactive intermediates for further synthesis. The synthesis of haloacetamide derivatives often involves the reaction of an appropriate aniline (B41778) with a haloacetyl halide.

For example, N-(4-benzoylphenyl)-2-bromoacetamide was synthesized by reacting 4-aminobenzophenone (B72274) with bromoacetyl bromide in dichloromethane (B109758) (CH2Cl2) with pyridine (B92270) at 0°C, followed by stirring at room temperature. rsc.org Similarly, key starting materials like 2-chloro-1-(3-chlorophenyl)ethanone are prepared through the acylation of an aniline (e.g., 3-chloroaniline) with a chloroacetyl chloride. nih.gov These halogenated intermediates are valuable for subsequent alkylation reactions to produce a wide array of final compounds. nih.gov

Table 1: Examples of Haloacetamide Synthesis

| Compound Name | Reactants | Synthesis Notes | Source(s) |

|---|---|---|---|

| N-(4-benzoylphenyl)-2-bromoacetamide | 4-aminobenzophenone, Bromoacetyl bromide | Reaction conducted in CH2Cl2 with pyridine. | rsc.org |

The cyanoacetamide moiety is a versatile synthon in heterocyclic synthesis due to its multiple reactive sites. ekb.egtubitak.gov.tr The parent compound's cyano-derivative is N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide, which has the molecular formula C₁₆H₁₄N₂O₂. vulcanchem.com The synthesis of such derivatives can be achieved through several methods, including the fusion of arylamines with ethyl cyanoacetate (B8463686) at high temperatures or base-catalyzed condensation reactions. tubitak.gov.tr

The general synthesis for N-(4-substitutedphenyl)-2-cyanoacetamide involves the direct reaction between an appropriate amine and methylcyanoacetate. ekb.eg These cyanoacetamide derivatives can then be used as starting materials for a variety of heterocyclic compounds through reactions like nitrosation or condensation. ekb.eg For instance, the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene (B1212753) compounds like cyanoacetamides, is a widely used technique to create α,β-unsaturated derivatives. nih.gov

Table 2: Research on Cyanoacetamide Derivatives

| Derivative Class | Synthetic Approach | Key Findings | Source(s) |

|---|---|---|---|

| N-(4-substitutedphenyl)-2-cyanoacetamide | Reaction of amines with methylcyanoacetate. | Serve as versatile synthons for synthesizing various heterocyclic systems. ekb.eg | ekb.eg |

| 2-(4-hydroxybenzylidene)-cyanoacetamide | Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) and 2-cyanoacetamide. | An efficient method for producing unsaturated cyanoacetamide derivatives. nih.gov | nih.gov |

The incorporation of a sulfonamide group is a common strategy in medicinal chemistry. Analogs of N-phenyl-acetamide containing a sulfonamide moiety have been synthesized and evaluated for various biological activities. nih.govresearchgate.net A general synthetic route involves the acetylation of an aniline, followed by a regioselective chlorosulfonation using chlorosulfonic acid. researchgate.net The resulting 4-(acetylamino)benzenesulfonyl chloride is a key intermediate that can be condensed with various amines to yield a library of N-phenyl-acetamide sulfonamide derivatives. researchgate.netptfarm.plnih.gov

For example, reacting 4-acetamidobenzenesulfonyl chloride with amines like piperazine (B1678402) or thiomorpholine (B91149) produces the corresponding sulfonamide derivatives. researchgate.netnih.gov Other approaches involve reacting N-(4-acetylphenyl)benzene sulfonamide derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create reactive enaminonitriles, which can be further cyclized to form pyrazolyl and isoxazolyl derivatives. researchgate.net

Table 3: Synthesis of Representative Sulfonamide Derivatives

| Compound Name | Synthesis Outline | Yield | Source(s) |

|---|---|---|---|

| N-(4-(morpholinosulfonyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with morpholine. | Not specified. | nih.gov |

| N-(4-(N-phenylsulfamoyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with aniline. | 70% | nih.gov |

| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with cyclohexylamine. | 70% | nih.gov |

| N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with phenethylamine. | 85% | nih.gov |

A wide variety of other functional groups and heterocyclic moieties have been incorporated into the N-phenylacetamide scaffold. These modifications are designed to explore new chemical space and identify novel biological activities.

Thiazole (B1198619) Moieties: A series of N-phenylacetamide derivatives containing 4-arylthiazole groups has been synthesized. nih.gov The synthesis involved creating a 4-amino-N-phenylacetamide intermediate, converting it to an isothiocyanate, forming a thiourea (B124793), and finally condensing it with an α-halocarbonyl compound to yield the target thiazole derivative. nih.gov

Piperazine Derivatives: New N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized via the alkylation of corresponding amines with reagents like 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov

Azide (B81097) and Triazole Moieties: Sulfonamide structures have been further derivatized to include azide groups by reacting a diazonium salt intermediate with sodium azide. tsijournals.com These azide derivatives can then be cyclized to form 1,2,3-triazole rings. tsijournals.com

Imidazolyl Ureas: Phenyl-substituted imidazolyl ureas have been synthesized by coupling a phenyl-imidazole compound with various amines using p-nitrophenylchloroformate chemistry. acs.org

Table 4: Examples of Other Phenyl Acetamide Derivatives

| Derivative Class | Synthetic Strategy | Resulting Moiety | Source(s) |

|---|---|---|---|

| Thiazole-containing | Multi-step synthesis involving thiourea intermediates. | 4-Arylthiazole | nih.gov |

| Piperazine-containing | Alkylation of amines with halo-ethanone reagents. | Phenylpiperazine | nih.gov |

| Azide-containing | Reaction of a diazonium salt with sodium azide. | Azide, 1,2,3-Triazole | tsijournals.com |

Modification of the Benzyloxy Group

Alterations to the benzyloxy group can significantly affect the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Research into related structures has explored replacing the benzyloxy group with other alkoxy chains to study the structure-activity relationship (SAR). In a series of (4-alkoxyphenyl)glycinamides, which are structurally related to acetamides, modifications to the alkoxy side chain were investigated. researchgate.netnih.gov Similarly, the synthesis of substituted 2-acetylamino-alkoxyphenyl compounds highlights the focus on modifying this part of the scaffold. google.com

In one study, replacing a 4-fluorophenoxy moiety with a simple hydrogen atom led to a moderate decrease in activity, suggesting the aryloxy substituent is favorable for biological action. semanticscholar.org Another study on 2-phenoxybenzamides found that bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity. semanticscholar.org While these examples are not direct modifications of N-(4-(benzyloxy)phenyl)acetamide itself, they demonstrate a key strategy in analog design: varying the nature and size of the alkoxy group to optimize biological and physicochemical properties. researchgate.netnih.govsemanticscholar.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-benzoylphenyl)-2-bromoacetamide |

| 2-chloro-1-(3-chlorophenyl)ethanone |

| N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide |

| C₁₆H₁₄N₂O₂ |

| N-(4-substitutedphenyl)-2-cyanoacetamide |

| Methylcyanoacetate |

| 2-(4-hydroxybenzylidene)-cyanoacetamide |

| 4-hydroxybenzaldehyde |

| 2-cyanoacetamide |

| 4-(Benzyloxy)aniline (B124853) |

| Cyanoacetic acid |

| N-phenyl-acetamide sulfonamide |

| 4-(acetylamino)benzenesulfonyl chloride |

| N-(4-(morpholinosulfonyl)phenyl)acetamide |

| N-(4-(N-phenylsulfamoyl)phenyl)acetamide |

| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide |

| N-(4-(N-phenethylsulfamoyl)phenyl)acetamide |

| N-butyl-4-aminobenzenesulfonamide |

| N-[4-(N-Butylsulfamoyl)phenyl]-2-chloroacetamide |

| N-(4-acetylphenyl)benzene sulfonamide |

| N,N-dimethylformamide dimethyl acetal |

| 4-amino-N-phenylacetamide |

| 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone |

| N-(4-azidophenyl)-4-methylbenzenesulfonamide |

| p-nitrophenylchloroformate |

| (4-alkoxyphenyl)glycinamides |

Benzylaminopiperidine Derivatives from this compound Motifs

The incorporation of a piperidine (B6355638) or piperazine moiety is a common strategy in drug design to introduce a basic nitrogen atom, which can form salt bridges and improve aqueous solubility, and to provide a versatile linker for further functionalization. While direct synthesis from this compound is not extensively documented, analogous synthetic routes demonstrate the feasibility of creating such derivatives.

A general approach involves multi-step synthesis where a core heterocyclic system is first constructed and then linked to the N-phenylacetamide structure. For instance, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues has been synthesized starting from 4-aminophenol. japsonline.com In a different approach, a quinolinylpiperidine fragment has been successfully coupled with an N-(substituted phenyl)acetamide group to create novel 1,2,4-triazole (B32235) derivatives. This highlights a strategy where the N-(4-aminophenyl)acetamide precursor can be modified by attaching a piperidine-containing heterocyclic system.

Furthermore, the synthesis of N-benzyl-2-acetamidopropionamide derivatives has been explored for anticonvulsant activities, underscoring the pharmacological relevance of combining benzyl (B1604629) and acetamide functionalities. nih.gov Commercially available compounds such as N-(4-(2-ethyl-piperidine-1-sulfonyl)-phenyl)-acetamide also confirm the chemical viability of combining a piperidine ring with an N-phenylacetamide scaffold. sigmaaldrich.com These examples collectively suggest that benzylaminopiperidine derivatives can be constructed by either attaching the piperidine group through a linker (like an ethoxy or sulfonyl chain) to the phenyl ring of the acetamide or by building a more complex heterocycle that incorporates the piperidine ring and is attached to the core N-phenylacetamide structure.

Heterocyclic Ring Incorporations

The thiazole ring is a prominent heterocycle in medicinal chemistry. Analogs of this compound incorporating a thiazole moiety have been synthesized and evaluated for various biological activities, including antibacterial and anticancer effects.

A common synthetic route involves the Hantzsch thiazole synthesis. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized by reacting aryl thioureas with α-bromophenylethanones. The precursor, 4-amino-N-phenylacetamide, can be converted into the corresponding isothiocyanate, which then reacts with ammonia (B1221849) to form the thiourea. This thiourea is subsequently cyclized to afford the 2-amino-1,3-thiazole skeleton attached to the N-phenylacetamide core. Several of these compounds demonstrated promising in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

Another approach involves linking a pre-formed thiazole ring to the acetamide nitrogen. Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to explore their potential as Src kinase inhibitors. researchgate.net These compounds, which replace the pyridine ring of the lead compound KX2-391 with a thiazole ring, showed inhibitory activity against c-Src kinase and cell proliferation in various cancer cell lines. researchgate.net

The following table summarizes the biological activity of selected thiazole-containing analogs.

| Compound ID | Structure | Biological Activity | Reference |

| A1 | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial vs. Xoo (EC₅₀ = 156.7 µM) | nih.gov |

| 8a | N-benzyl-2-(4-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | c-Src Kinase Inhibition (GI₅₀ = 1.34 µM) | researchgate.net |

| 8b | N-(4-fluorobenzyl)-2-(4-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | Cell Proliferation Inhibition (BT-20 cells, 64-71% at 50 µM) | researchgate.net |

The 1,2,4-triazole ring is another key heterocycle integrated into analogs of this compound to generate novel therapeutic agents. These derivatives have shown significant potential, particularly as antimicrobial agents.

A notable synthetic strategy involves the reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-substituted phenylacetamide to yield N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide derivatives. In a more complex design, a series of 1,2,4-triazole derivatives featuring a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group were synthesized. nih.gov The key step in this synthesis is the reaction of a 4-(1-(quinazolin-4-yl)piperidin-4-yl)-5-(substituted)-4H-1,2,4-triazole-3-thiol intermediate with various 2-bromo-N-(substituted phenyl)acetamide derivatives. nih.gov This modular approach allows for the generation of a diverse library of compounds.

Many of these synthesized triazole derivatives exhibited potent antibacterial activity against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), with several compounds showing efficacy superior to the commercial bactericide Bismerthiazol (B1226852). nih.gov The structure-activity relationship (SAR) studies highlighted that the presence of strong electron-withdrawing groups on the terminal phenyl ring of the acetamide moiety was beneficial for antibacterial activity.

The biological activities of representative triazole-containing analogs are presented below.

| Compound ID | Structure | Biological Activity | Reference |

| 7e | 2-((5-(4-chlorophenyl)-4-(1-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide | Antibacterial vs. Xoo (EC₅₀ = 34.5 µg/mL) | nih.gov |

| 7g | N-(2,4-difluorophenyl)-2-((5-(4-chlorophenyl)-4-(1-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | Antibacterial vs. Xoo (EC₅₀ = 38.3 µg/mL) | nih.gov |

| 7n | 2-((5-(4-chlorophenyl)-4-(1-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide | Antibacterial vs. Xoo (EC₅₀ = 39.0 µg/mL) | nih.gov |

| T3 | N-(4-chlorophenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide | Anticonvulsant Activity |

Pyrazole (B372694), a five-membered heterocycle with two adjacent nitrogen atoms, has been incorporated into structures analogous to this compound, leading to the discovery of potent enzyme inhibitors for cancer therapy.

In one significant study, a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as MEK inhibitors. sigmaaldrich.com While this represents a carboxamide rather than an acetamide, the core N-(benzyloxy)-phenyl moiety is conserved. The synthesis involved creating a pyrazole core through a one-pot reaction of 1,3-diketone intermediates with hydrazine (B178648). These derivatives were evaluated for their ability to inhibit MEK1 kinase and the proliferation of cancer cell lines. sigmaaldrich.com

Another series of pyrazole derivatives containing an acetamide bond was designed as potential BRAFV600E inhibitors. These compounds were synthesized and evaluated for their antiproliferative activity against human tumor cell lines. Compound 5r from this series showed potent inhibitory effects against both the BRAFV600E enzyme and the A375 melanoma cell line.

The research findings for key pyrazole-containing analogs are summarized in the table below.

| Compound ID | Structure | Biological Activity | Reference |

| 7b | N-(benzyloxy)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | MEK1 Inhibition (IC₅₀ = 91 nM), A549 Cell Inhibition (GI₅₀ = 0.26 µM) | sigmaaldrich.com |

| 5r | (Structure not fully specified) Pyrazole derivative with acetamide bond | BRAFV600E Inhibition (IC₅₀ = 0.10 µM), A375 Cell Inhibition (IC₅₀ = 0.96 µM) |

The 1,3,4-oxadiazole (B1194373) ring system is a bioisostere of ester and amide groups and has been used to develop analogs of this compound. This modification has resulted in highly potent and selective enzyme inhibitors.

A prominent example is the synthesis of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives as inhibitors of monoamine oxidase type B (MAO-B). The synthesis starts with 4-(benzyloxy)benzoic acid hydrazide, which is cyclized with a chloroformate to form the 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one core. This core is then N-alkylated with various substituents. The resulting compounds were found to be reversible, highly potent, and exceptionally selective MAO-B inhibitors.

Compound 12a from this series, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, demonstrated particularly high potency and selectivity for MAO-B. This line of research underscores the utility of the oxadiazole ring in creating drug candidates with precisely tuned biological activities.

Key data for the most active oxadiazole analogs are presented below.

| Compound ID | Structure | Biological Activity | Reference |

| 12a | 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | MAO-B Inhibition (IC₅₀ = 1.4 nM) | |

| 13a | 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazole-2(3H)-thione | MAO-B Inhibition (IC₅₀ = 3.7 nM) | |

| 14b | 5-[4-(benzyloxy)phenyl]-3-(3-hydroxypropyl)-1,3,4-oxadiazol-2(3H)-one | MAO-B Inhibition (IC₅₀ = 4.6 nM) |

The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry. Its incorporation into analogs has led to compounds with diverse biological functions, including bone anabolic activity.

A series of highly substituted pyrimidine derivatives were developed as potent bone anabolic agents. japsonline.com The synthetic approach involved the condensation of a chalcone (B49325) with guanidinium (B1211019) hydrochloride to form a 2-aminopyrimidine (B69317) core. The amino group at the C-2 position was then acylated to introduce different side chains. While the lead compound was a hexanamide (B146200) derivative, this synthetic route is directly applicable for creating acetamide analogs. One of the most effective compounds, 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide), was identified as a highly efficacious agent that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway. japsonline.com

Another relevant synthetic method involves the treatment of a thioxopyrimidine with 2-chloro-N-substitutedphenylacetamide in the presence of potassium carbonate and DMF, which directly links the phenylacetamide moiety to the pyrimidine scaffold. These synthetic strategies demonstrate the versatility of the pyrimidine core in generating structurally diverse analogs.

The biological data for a key pyrimidine analog is shown below.

| Compound ID | Structure | Biological Activity | Reference |

| 18a | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Promotes Osteogenesis (Efficacious at 1 pM) | japsonline.com |

| 5a | 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | Bone Anabolic Agent (Active at 100 pM) | japsonline.com |

Quinoline (B57606) Derivatives

Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.net The synthesis of quinoline derivatives from this compound often involves multi-step reaction sequences.

One approach begins with the SN2 reaction of 4-cyanophenol and benzyl bromides to produce 4-(benzyloxy)benzonitriles. nih.gov These intermediates are then reduced using lithium aluminum hydride (Li(AlH₄)) to yield 4-(benzyloxy)benzylamines. nih.gov Subsequently, these amines can be reacted with 2-alkyl-4-chloroquinolines under nucleophilic aromatic substitution conditions to furnish N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov This reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures. nih.gov A series of 27 such derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Two of these compounds demonstrated significant inhibitory potential, comparable to the frontline drug isoniazid. nih.gov

Another synthetic route involves the use of 4,7-dimethyl coumarin (B35378), which upon treatment with nitric and sulfuric acid, yields nitrocoumarin derivatives. sapub.org Reaction with hydrazine hydrate (B1144303) converts the nitrocoumarin into N-amino-4,7-dimethyl-6-nitroquinoline-2-one. sapub.org This intermediate can then undergo further modifications, such as reaction with benzoyl chloride to yield N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide. sapub.org

The table below summarizes the key intermediates and final products in the synthesis of quinoline derivatives.

| Starting Material | Key Intermediate | Final Product Class | Reference |

| 4-Cyanophenol, Benzyl bromides | 4-(Benzyloxy)benzylamines | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | nih.gov |

| 4,7-Dimethyl coumarin | N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Substituted quinoline-2-ones | sapub.org |

Benzothienopyrimidine Derivatives

Information on the direct derivatization of this compound to benzothienopyrimidine derivatives is not extensively detailed in the provided search results. However, the synthesis of related heterocyclic systems often involves the condensation of an amino-substituted precursor with a suitable cyclic ketone or dicarbonyl compound. The general strategies for creating fused pyrimidine rings can be inferred from the synthesis of similar structures. For instance, the synthesis of quinazolinones, which are structurally related to benzothienopyrimidines, involves the condensation of anthranilic acid derivatives with other reagents. ptfarm.pl

Indazole Derivatives

Indazoles are another class of heterocyclic compounds with significant pharmacological interest, exhibiting a range of activities including anticancer and anti-inflammatory properties. beilstein-journals.org The synthesis of indazole derivatives can be achieved through various strategies. nih.gov

One common method involves the reaction of cyclohexenone derivatives with hydrazine hydrate or its derivatives. researchgate.net The cyclohexenones themselves are typically prepared from chalcones. researchgate.net This approach allows for the formation of the fused pyrazole ring system characteristic of indazoles. researchgate.net

Another strategy for synthesizing N-substituted 1H-indazoles is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This method has been successfully used to produce a series of N-phenyl and N-thiazolyl-1H-indazoles. beilstein-journals.org The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst, along with a base such as potassium hydroxide (B78521) (KOH) and a ligand like 1,10-phenanthroline (B135089) in a solvent like DMF at high temperatures. beilstein-journals.org

The table below presents examples of synthetic routes to indazole derivatives.

| Precursor | Reagents/Catalysts | Product Class | Yield | Reference |

| o-Chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF | N-phenyl-1H-indazoles | 10–70% | beilstein-journals.org |

| o-Chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF | N-thiazolyl-1H-indazoles | 12–35% | beilstein-journals.org |

Chromene Derivatives

Chromenes are a class of oxygen-containing heterocyclic compounds that are readily accessible through multicomponent reactions. nih.gov These reactions often involve the condensation of a phenol (B47542), a methylene-active compound, and an aryl aldehyde. nih.gov The resulting 4H-chromene scaffold offers multiple points for functionalization to modulate biological activity. nih.govresearchgate.net

For example, 4H-chromene derivatives have been synthesized and investigated for their anticancer properties. nih.gov The synthesis of these compounds is often straightforward, leading to crystalline products that are easy to purify. nih.gov While a direct synthesis from this compound is not explicitly described, the acetamide's phenolic precursor, paracetamol, could potentially be used in such multicomponent reactions after suitable modification. The molecular hybridization approach, combining different pharmacophores, has been used to design 4H-chromene-3-carboxylates with sulfonamide moieties, targeting enzymes like EGFR. nih.gov

Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. scirp.orgderpharmachemica.com this compound can be a precursor for creating novel Schiff bases. The synthesis typically involves the hydrolysis of the acetamide group to yield the corresponding amine, which is then reacted with various aldehydes.

For instance, Schiff base derivatives have been synthesized from para-aminophenol (a precursor to the title compound) and various benzaldehyde (B42025) derivatives. mediresonline.org These reactions generally result in high yields of the Schiff base products. mediresonline.org The resulting compounds have been evaluated for their antimicrobial activities. scirp.orgmediresonline.org

The synthesis of Schiff bases can also be carried out using sulfacetamide (B1682645) as the amine component, which is structurally related to the amine derived from this compound. scirp.org The reaction with salicylaldehyde (B1680747) yields (E)-N-(4-(2-hydroxybenzylideneamino)phenylsulfonyl)acetamide, which can then be used to form metal complexes. scirp.org

The table below provides examples of Schiff base derivatives and their properties.

| Amine Precursor | Aldehyde | Product Class | Yield | Melting Point (°C) | Reference |

| para-Aminophenol | Benzaldehyde | Schiff Base (PC1) | 98.28% | 178 - 187 | mediresonline.org |

| para-Aminophenol | Anisaldehyde | Schiff Base (PC2) | 95.70% | 183 - 191 | mediresonline.org |

| para-Aminophenol | 4-Nitrobenzaldehyde | Schiff Base (PC3) | 91.60% | 160 - 164 | mediresonline.org |

| para-Aminophenol | Cinnamaldehyde | Schiff Base (PC4) | 98.00% | 195 - 205 | mediresonline.org |

Pharmacological and Biological Research Applications of N 4 Benzyloxy Phenyl Acetamide Derivatives in Vitro Studies

Antimicrobial Research

The antimicrobial potential of N-(4-(benzyloxy)phenyl)acetamide and its related structures has been investigated against a variety of pathogenic bacteria and fungi. Preliminary studies suggest that this chemical scaffold can be a promising starting point for the development of new antimicrobial agents.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of phenylacetamide possess notable antibacterial properties. For instance, a series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties were synthesized and evaluated for their effectiveness against several plant pathogenic bacteria. nih.gov One of the standout compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Further investigation through scanning electron microscopy revealed that this compound could induce the rupture of the Xoo cell membrane. nih.gov

Similarly, research into benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives has yielded compounds with potent antibacterial activity. nih.gov One derivative, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m), showed significant potency with Minimal Inhibitory Concentration (MIC) values of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. nih.gov Another compound from this series also demonstrated promising results against two strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Additionally, studies on dithiocarbamate (B8719985) derivatives of N-(4-methoxyphenyl)acetamide have shown antibacterial effects. Sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, produced a maximum inhibition zone of 18 mm against Pectobacterium carotovorum. researchgate.net These findings underscore the potential of acetamide (B32628) derivatives as leads for developing new antibacterial agents. nih.gov

In Vitro Antibacterial Activity of N-Phenylacetamide Derivatives

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 156.7 µM | nih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | Staphylococcus aureus | MIC | 0.5 µg/mL | nih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | Escherichia coli | MIC | 1 µg/mL | nih.gov |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Zone of Inhibition (at 0.4%) | 18 mm | researchgate.net |

Antifungal Activity

The antifungal properties of this compound derivatives and related compounds have also been a subject of scientific inquiry. Research has shown that modifications to the core structure can lead to significant activity against various fungal pathogens. For example, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were tested against several plant pathogenic fungi, with some compounds showing moderate to good activity. frontiersin.org

In a study evaluating 3-phenyl-2H-benzoxazine-2,4(3H)-diones, antifungal activity was assessed against five potentially pathogenic fungal strains, including Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov The research established a structure-activity relationship, indicating that activity increased with the electron-accepting ability of substituents on the phenyl ring and with higher lipophilicity. nih.gov

Furthermore, dithiocarbamate derivatives have demonstrated notable fungicidal effects. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate at a 0.4% concentration was found to completely inhibit the growth of the phytopathogen Fusarium oxysporum. researchgate.net Benzoxazole derivatives have also been identified as having a broad spectrum of anti-Candida activity, with some compounds showing activity comparable to commercially available azole antifungals. nih.gov

In Vitro Antifungal Activity of Related Derivatives

| Compound/Derivative Class | Fungal Strain | Observation | Reference |

|---|---|---|---|

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Completely inhibited growth at 0.4% concentration. | researchgate.net |

| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Activity increases with lipophilicity and electron-accepting substituents. | nih.gov |

| Benzoxazole derivatives | Candida spp. | Broad spectrum of activity, some comparable to commercial azoles. | nih.gov |

| 1,4-Benzoxazin-3-one derivatives | Gibberella zeae, Pellicularia sasakii, etc. | Moderate to good activity observed in some derivatives. | frontiersin.org |

Anticancer Research

Derivatives of this compound are being actively explored for their potential as anticancer agents. In vitro studies have focused on their cytotoxic effects against various cancer cell lines and the elucidation of the underlying molecular mechanisms, such as the induction of apoptosis.

Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been demonstrated against a range of human cancer cell lines. In one study, a series of 4-phenoxy-phenyl isoxazoles, which include the this compound moiety, were evaluated for their antiproliferative activity. nih.gov The derivatives showed the most significant activity against MDA-MB-231 (breast cancer) cells, followed by A549 (lung cancer) cells. nih.gov Several of these compounds exhibited inhibitory rates greater than 80% against the tested cell lines, comparable to the reference drug doxorubicin. nih.gov

Another study focused on newly synthesized phenoxyacetamide derivatives, which were screened against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov The results indicated that these compounds were promising cytotoxic agents. nih.gov Research on phenylacetamide derivatives has also yielded compounds with potent cytotoxic effects. tbzmed.ac.ir For example, one derivative showed a half-maximal inhibitory concentration (IC50) of 0.6 µM against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, while others had significant effects against MCF-7 cells with IC50 values of 0.7 µM. tbzmed.ac.ir

In Vitro Cytotoxicity of Phenylacetamide Derivatives

| Derivative Class/Compound | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-Phenoxy-phenyl isoxazoles | MDA-MB-231, A549, HepG2 | Inhibition Rate | >80% for some compounds | nih.gov |

| Phenylacetamide derivative (3d) | MDA-MB-468 | IC50 | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | IC50 | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | IC50 | 0.7 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | IC50 | 0.7 ± 0.4 µM | tbzmed.ac.ir |

Apoptosis Induction and Cell Proliferation Inhibition Mechanisms

Investigations into the mechanism of action of these derivatives reveal a strong link to the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. tbzmed.ac.irtubitak.gov.tr Studies on phenoxyacetamide derivatives showed they caused cell death in HepG2 cells through both apoptosis and necrosis. mdpi.com Compared to untreated cells, treatment with one such derivative led to a significant increase in the populations of early and late apoptotic cells. mdpi.com The anticancer activity was linked to the inhibition of PARP-1, a protein involved in DNA repair, and the induction of both intrinsic and extrinsic apoptotic pathways, with the intrinsic pathway being dominant. nih.gov

Flow cytometry analysis of 4-phenoxy-phenyl isoxazole (B147169) derivatives confirmed that they arrested the cell cycle at the G0/G1 phase and induced apoptosis in a dose-dependent manner in MDA-MB-231 cells. nih.gov Similarly, a specific phenylacetamide derivative was found to trigger apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines by activating both extrinsic and intrinsic apoptotic signaling pathways. tbzmed.ac.ir This was evidenced by the upregulation of Bax and FasL RNA expression and increased caspase-3 activity. tbzmed.ac.ir The induction of apoptosis is a key mechanism contributing to the anticancer potential of these compounds. nih.govtbzmed.ac.ir

Anti-inflammatory Research

The anti-inflammatory properties of this compound and related compounds have also been a subject of in vitro investigation. Inflammation is a key process in many diseases, and its inhibition is a major therapeutic goal.

Initial research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine involved in systemic inflammation, suggesting the compound's potential for treating inflammatory conditions.

Further studies on related structures support this potential. A benzimidazole (B57391) derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8), was shown to decrease the levels of pro-inflammatory cytokines in an enzyme-linked immunoassay. nih.gov In other in vitro models, such as the inhibition of protein denaturation and proteinase activity, derivatives like 4-benzylpiperidine (B145979) have shown dose-dependent anti-inflammatory effects, which are comparable to standard drugs. innovareacademics.in These findings collectively suggest that the acetamide scaffold is a promising candidate for the development of novel anti-inflammatory agents.

Antiviral Research

The structural motif of this compound has served as a basis for exploring novel antiviral agents, particularly targeting RNA viruses.

The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral drug development. natap.orgnih.gov Inhibitors of NS5B can be classified as nucleoside inhibitors that compete at the active site or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis. wikipedia.org

Research has led to the discovery of acetamide-containing structures that function as allosteric inhibitors of NS5B. Structure-activity relationship (SAR) studies on indole-based HCV NS5B inhibitors identified that introducing an acetamide group at the N(1)-position resulted in derivatives with potent cellular activity in subgenomic replicons, with half-maximal effective concentration (EC50) values below 200 nM. nih.gov In another study, a novel class of 1,5-benzodiazepine (BZD) derivatives was identified as HCV polymerase inhibitors. natap.org Within this series, only one enantiomer, 4a, was found to bind specifically to the NS5B polymerase and inhibit its function in a de novo initiation assay, suggesting a specific interaction with an allosteric binding site. natap.org

Table 2: In Vitro Activity of Acetamide-Related Derivatives Against HCV NS5B Polymerase

| Compound Class | Compound | Assay | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| N-Acetamideindolecarboxylic acid | Optimized Derivatives | Subgenomic Replicon | EC50 | <200 nM | nih.gov |

| 1,5-Benzodiazepine | Compound 4a | NS5B Enzyme Assay | IC50 | 1.5 µM | natap.org |

| De Novo Assay | Active Inhibitor | natap.org | |||

| 1,5-Benzodiazepine | Compound 4b | NS5B Enzyme Assay | IC50 | >50 µM | natap.org |

In the search for potential therapeutics against COVID-19, computational methods like molecular docking have been employed to screen compounds for their ability to bind to critical SARS-CoV-2 proteins. semanticscholar.orgresearchgate.net These viral proteins include the Spike (S) protein, which mediates entry into host cells by binding to the ACE2 receptor, and the Main Protease (Mpro or 3CLpro), an enzyme crucial for viral replication. semanticscholar.orgnih.gov

An in silico study evaluated a series of 4'-acetamidechalcones, which are acetamide derivatives, for their potential interactions with these SARS-CoV-2 targets. nih.gov The molecular docking simulations showed that these chalcone (B49325) derivatives could bind to regions on both the Spike protein and the Mpro. For instance, the compound N-(4′[(2E)-3-(4-fluorophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPF) was predicted to dock in the same region of Mpro as a known inhibitor. nih.gov Other derivatives, such as PAAPM and PAAPE, showed strong interactions with the Spike protein. nih.gov These computational results suggest that acetamide-based structures could interfere with viral entry and replication by binding to key viral proteins, warranting further investigation through in vitro and in vivo studies. nih.gov

Table 3: Predicted Interactions of 4'-Acetamidechalcone Derivatives with SARS-CoV-2 Proteins

| Compound | Viral Target | Predicted Interaction | Source |

|---|---|---|---|

| N-(4′[(2E)-3-(4-fluorophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPF) | Main Protease (Mpro) | Potential coupling in the same region as a natural inhibitor via hydrogen bonding. | nih.gov |

| N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPM) | Spike Protein | At least one strong intensity interaction observed. | nih.gov |

| N-(4-[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE) | Spike Protein | At least one strong intensity interaction observed. | nih.gov |

| N-(4[(2E)-3-(4-dimetilaminophenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAPA) | Host ACE2 Receptor | Showed better affinity with strong hydrogen interactions. | nih.gov |

Enzyme Inhibition Studies

The this compound scaffold has also been explored for its capacity to inhibit enzymes involved in pathological processes outside of inflammation and viral disease.

The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. nih.govnih.gov This enzyme initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. frontiersin.org Therefore, inhibiting BACE1 is a strategy aimed at reducing Aβ production and modifying the course of the disease. frontiersin.org

In this context, compounds structurally related to this compound have been evaluated for BACE1 inhibitory activity. A study of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, designed as potential cholinesterase inhibitors, also investigated their effect on BACE1. sciforum.net While most compounds in the series showed little to no activity, one derivative, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, demonstrated a modest but notable inhibition of BACE1 activity of approximately 28% at a concentration of 10 µM. sciforum.net This finding suggests that this structural class may serve as a starting point for developing more potent BACE1 modulators. sciforum.net

Table 4: BACE1 Inhibition by a Structurally Related Derivative

| Compound | Target Enzyme | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | 10 µM | ~28% | sciforum.net |

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.govnih.gov The cytosolic isoform, ACC1, is particularly important in this process and has been identified as a therapeutic target in oncology, as many cancer cells exhibit upregulated fatty acid synthesis to support rapid proliferation. nih.gov

A series of novel 4-phenoxy-phenyl isoxazoles, synthesized using 4-(benzyloxy)phenol as a starting material, were evaluated as ACC inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the identification of several derivatives with potent biological activity. One compound, designated 6g, exhibited the most potent inhibitory activity against human ACC1 (hACC1) with a half-maximal inhibitory concentration (IC50) of 99.8 nM. nih.gov This was comparable to a known ACC inhibitor, CP-640186. Further analysis showed that this potent inhibition of ACC led to a decrease in intracellular malonyl-CoA levels and induced cell cycle arrest and apoptosis in cancer cells, demonstrating a clear link between ACC1 inhibition and antiproliferative activity. nih.gov

Table 5: ACC1 Inhibition by 4-Phenoxy-phenyl Isoxazole Derivatives

| Compound | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| Compound 6a | hACC1 | 241.2 nM | nih.gov |

| Compound 6g | hACC1 | 99.8 nM | nih.gov |

| Compound 6l | hACC1 | 158.3 nM | nih.gov |

| CP-640186 (Reference) | hACC1 | 53.0 nM | nih.gov |

Chymotrypsin (B1334515) Inhibition

Chymotrypsin is a digestive enzyme that, when dysregulated, can be involved in pathological processes. A study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides, which are structurally related to this compound, identified them as moderate inhibitors of α-chymotrypsin. capes.gov.brnih.gov The research involved synthesizing a series of these compounds and screening them for their ability to inhibit the enzyme. capes.gov.brnih.gov While most derivatives showed moderate inhibition, this suggests that the acetamide scaffold could be a starting point for developing more potent chymotrypsin inhibitors. capes.gov.brnih.gov Another study on benzimidazole derivatives also explored their α-chymotrypsin inhibitory activity, with some compounds showing significant potential. nih.gov

Table 1: Chymotrypsin Inhibition by Related Derivatives Note: Data for directly substituted this compound was not available. The table shows data for structurally related compounds.

| Compound Class | Key Findings | IC50 Values | Reference |

|---|---|---|---|

| N-[(substitutedsulfamoyl)phenyl]acetamides | Most synthesized compounds were moderate enzyme inhibitors. | Not specified in abstract | capes.gov.brnih.gov |

| Benzimidazole derivatives | Compound 1 was a good inhibitor. | 14.8 ± 0.1μM | nih.gov |

Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonism

Melanin-concentrating hormone receptor 1 (MCHr1) is implicated in the regulation of energy homeostasis, making it a target for obesity treatment. Research has led to the discovery of potent MCHr1 antagonists. One such compound, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, which contains the this compound core structure, was identified as a high-affinity ligand for MCHr1. capes.gov.br This derivative demonstrated potent inhibition of MCH-mediated calcium release, indicating its antagonistic activity. capes.gov.br Further studies on other chemical classes, like benzimidazoles and imidazo[1,2-a]pyridinyl-pyridin-2(1H)-ones, have also yielded potent MCHr1 antagonists, underscoring the ongoing search for effective compounds targeting this receptor.

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters, and its inhibition can be a therapeutic strategy for depression and neurodegenerative diseases. Studies on derivatives have shown selective inhibition of MAO isoforms. For instance, certain 4-(benzyloxy)phenyl derivatives were investigated, with some compounds exhibiting high inhibitory activity against MAO-A. Specifically, compounds C14 and C6 were identified as potent, reversible inhibitors of MAO-A. Other research on dimethylamino-alpha-phenylalkylamine derivatives also revealed selective inhibition of the A form of MAO. These findings suggest that the benzyloxy-phenyl acetamide structure can be modified to create selective MAO-A inhibitors.

Table 2: MAO-A Inhibition by this compound and Related Derivatives

| Compound | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|

| C14 | 7.91 ± 0.08 | Reversible | |

| C6 | 8.45 ± 0.19 | Reversible |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine. Several studies have explored derivatives of this compound for their AChE inhibitory potential. In one study, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and evaluated. While none surpassed the potency of the reference drug donepezil, compound 4g, featuring a nitro moiety, showed the highest inhibitory activity within the series. Other research on different scaffolds, such as N-thiazole substituted acetamide coumarin (B35378) derivatives and N-substituted-5-chloro-2(3H)-benzoxazolone derivatives, has also identified compounds with AChE inhibitory effects, indicating a broad interest in acetamide-containing structures for this target.

Table 3: AChE Inhibition by Related Derivatives Note: Data for directly substituted this compound was not available. The table shows data for structurally related compounds.

| Compound Series | Most Active Compound | IC50 (μM) | Reference Drug (IC50, μM) | Reference |

|---|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamides | 4g | 1.1 ± 0.25 | Donepezil (0.41 ± 0.12) | |

| N-Thiazole substituted acetamide coumarins | 5b16 | 2.00 ± 0.09 | - |

Antioxidant Activity

The antioxidant properties of this compound derivatives have been investigated through various in vitro assays. Antioxidants can neutralize harmful free radicals, which are implicated in numerous diseases. Studies on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related to the core compound, have demonstrated significant antioxidant capacity. These compounds were tested for their interaction with stable free radicals like DPPH and their ability to inhibit lipid peroxidation. Nitrones with specific substitutions, such as 4-fluorophenyl and 2,4-difluorophenyl groups, showed high radical scavenging activity. Similarly, research on polyphenolic derivatives of quinazolin-4(3H)-one has also highlighted the importance of phenolic groups for antioxidant effects.

Nematicidal Activity

Plant-parasitic nematodes can cause significant damage to crops, and new nematicides are needed. Research into the nematicidal properties of this compound derivatives has shown promising results. A study on novel 4,5,5-trifluoropent-4-enamide derivatives revealed significant in vitro activity against Meloidogyne incognita and Bursaphelenchus xylophilus. Compounds containing a furan (B31954) ring or a benzothiazole (B30560) ring were particularly effective. Other studies on different plant extracts and synthetic derivatives, such as trifluorobutene esters and chitosan (B1678972) oligosaccharide derivatives, have also identified potent nematicidal agents, indicating a broad field of research for nematode control.

Table 4: Nematicidal Activity of Related Derivatives Against M. incognita Note: Data for directly substituted this compound was not available. The table shows data for structurally related compounds.

| Compound Series | Most Active Compound | LC50 / 72h (mg/L) | In vivo Inhibition | Reference |

|---|---|---|---|---|

| 4,5,5-trifluoropent-4-enamides | B8 (furan ring) | 1.22 | - | |

| 4,5,5-trifluoropent-4-enamides | B10 (benzothiazole ring) | - | 66.0% at 2.5 mg/L |

Neurokinin-1 (NK1) Receptor Antagonism

The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are involved in pain transmission, inflammation, and cancer progression. Consequently, NK1 receptor antagonists are of significant therapeutic interest. Research has identified potent antagonists based on conformationally constrained aromatic amino acids. While direct data on this compound is limited, the study of structurally similar compounds provides insight. For instance, the presence of a hydrogen bond donor at the C-terminal benzyl amide was found to be unfavorable for receptor binding and antagonist activity in some series. The development of potent NK1R antagonists like aprepitant (B1667566) has been a focus, with studies demonstrating its ability to inhibit tumor cell proliferation and migration in vitro.

Advanced Characterization and Spectroscopic Investigations of N 4 Benzyloxy Phenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of N-(4-(Benzyloxy)phenyl)acetamide. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their chemical environments.

Amide Proton (N-H): A broad singlet is typically observed for the amide proton.

Aromatic Protons: The protons on the two aromatic rings (the phenyl ring of the acetamide (B32628) moiety and the benzyl (B1604629) group) appear as multiplets in the aromatic region of the spectrum.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge in the benzyloxy group are observed as a singlet.

Methyl Protons (-CH₃): The three protons of the acetyl group appear as a sharp singlet at a characteristic chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Amide (N-H) | ~8.09 | d |

| Aromatic | ~7.34-7.93 | m |

| Methylene (-CH₂-) | ~3.48 | t |

d = doublet, t = triplet, s = singlet, m = multiplet. Data recorded in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Carbonyl Carbon (C=O): The carbon of the acetyl group appears at a downfield chemical shift.

Aromatic Carbons: The carbons of the two phenyl rings are observed in the aromatic region. The chemical shifts can distinguish between carbons with and without attached protons.

Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group is seen at a specific chemical shift.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group appears at an upfield chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~172.3 |

| Aromatic | ~123.6-137.6 |

| Methylene (-CH₂-) | ~37.1 |

Data recorded in CDCl₃ at 100 MHz. rsc.org

DEPT NMR (¹³C-DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are used to differentiate between methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups. This technique helps in assigning the signals in the ¹³C NMR spectrum with greater certainty. For this compound, DEPT-135 and DEPT-90 experiments would confirm the presence of the methyl and methylene carbons and the aromatic CH carbons.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds. nih.gov The spectrum is typically recorded from a sample prepared as a KBr wafer. nih.gov

Key vibrational frequencies observed in the IR spectrum include:

N-H Stretching: A peak corresponding to the stretching vibration of the N-H bond in the amide group.

C=O Stretching: A strong absorption band due to the stretching of the carbonyl group in the acetamide moiety.

C-N Stretching: A peak associated with the stretching of the carbon-nitrogen bond.

C-O Stretching: A band corresponding to the ether linkage (Ar-O-CH₂).

Aromatic C-H Stretching: Peaks in the region characteristic of aromatic C-H bonds.

Aromatic C=C Bending: Absorptions related to the bending vibrations of the carbon-carbon bonds within the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Acetyl | C=O Stretch | ~1660 |

| Ether | C-O Stretch | ~1240 |

| Aromatic | C-H Stretch | ~3050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the aromatic rings. The presence of the benzyloxy and acetamide groups influences the position and intensity of these absorption maxima (λmax).

Mass Spectrometry (MS, EIMS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are employed.

Molecular Ion Peak ([M]⁺): In the EIMS spectrum, the molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (241.28 g/mol ). nih.gov

Fragmentation Pattern: The mass spectrum also shows characteristic fragment ions. Common fragmentation pathways include the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), and the loss of the acetyl group. These fragmentation patterns provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The exact mass of this compound is 241.1103 Da. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-(Benzyloxy)-2-nitrophenyl)acetamide |

| N-(4-benzylphenyl)acetamide |

| N-Hexyl-4-phenyl-1H-pyrazole-1-carboxamide |

| 4-(2-(Benzyloxy)phenyl)-N-hexyl-1H-imidazole-1-carboxamide |

| N-Hexyl-2-oxo-5-phenyloxazole-3(2H)-carboxamide |

| N-Hexyl-4-phenyl-1H-imidazole-1-carboxamide |

| N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide |

| N-(4-chlorophenyl)-2-phenylacetamide |

| 2-phenyl-N-(4-(trifluoromethyl)phenyl)acetamide |

| 2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one |

| 1-morpholino-2-phenylethan-1-one |

| N-(4-Methoxyphenyl)-2-phenylacetamide |

| 2-Phenyl-N-(p-tolyl)acetamide |

| N-(4-Hydroxyphenethyl)-2-phenylacetamide |

| N-((4-(Acetylamino)phenyl)sulphonyl)acetamide |

| N-(4-(BENZYLOXY)PHENYL)-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE |

| N-(4-Benzoylphenyl)acetamide |

| N-phenylacetamide |

| 4-Bromophenyl acetamide |

| 2-Napthyl acetamide |

| N-acetyl-4-chloroaniline |

| Cinnamyl acetate (B1210297) |

| 4-Nitro benzylacetate |

| 4-Methoxybenzyl acetate |

| 4-Chloro benzylacetate |

| N-[4-(BENZYLOXY)PHENYL]-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₅H₁₅NO₂, the theoretical elemental composition can be calculated based on its atomic weights.

The molecular weight of this compound is 241.28 g/mol . nih.gov The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:

Carbon (C): (15 * 12.011) / 241.28 * 100% = 74.67%

Hydrogen (H): (15 * 1.008) / 241.28 * 100% = 6.27%

Nitrogen (N): (1 * 14.007) / 241.28 * 100% = 5.81%

Experimental values obtained from CHN analyzers for a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, thus confirming the compound's elemental composition and purity.

**Table 1: Elemental Analysis Data for this compound (C₁₅H₁₅NO₂) **

| Element | Theoretical % |

|---|---|

| Carbon (C) | 74.67 |

| Hydrogen (H) | 6.27 |

Advanced Vibrational Spectroscopy (e.g., FT-Raman)

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is complementary to FT-IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While a specific experimental FT-Raman spectrum for this compound is not detailed in the available literature, the expected characteristic vibrational bands can be predicted based on its functional groups and the analysis of similar molecules. nih.govresearchgate.net

The key vibrational modes expected for this compound would include:

Amide I (C=O stretch): A strong band typically appearing in the region of 1650-1680 cm⁻¹. This is one of the most characteristic absorptions for an amide.

N-H Vibrations: The N-H stretching vibration is expected around 3300-3350 cm⁻¹, while the N-H in-plane bending (Amide II band) appears around 1550-1620 cm⁻¹.

Aromatic Ring Vibrations: C-C stretching vibrations within the two phenyl rings would produce a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are expected above 3000 cm⁻¹.

Ether Linkage (C-O-C): The asymmetric and symmetric stretching of the aryl-alkyl ether linkage would result in bands typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

CH₃ Group Vibrations: The acetamide methyl group will show symmetric and asymmetric stretching and bending vibrations.

Table 2: Predicted FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3350 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 |

| Amide II (N-H Bend) | Amide | 1550 - 1620 |

| C-C Stretch | Aromatic Rings | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1275 |

X-ray Diffraction Studies